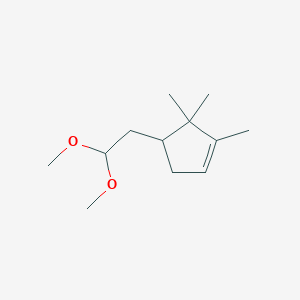
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 2,2-dimethoxyethyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene typically involves the reaction of 1,5,5-trimethylcyclopentene with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the acid catalyst protonates the double bond of the cyclopentene, making it more susceptible to nucleophilic attack by the 2,2-dimethoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, while the cyclopentene ring can undergo π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares the dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Contains a similar functional group but differs in the ring structure.
Uniqueness
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is unique due to its specific combination of a cyclopentene ring with a dimethoxyethyl group and three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20145-44-2 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H22O2/c1-9-6-7-10(12(9,2)3)8-11(13-4)14-5/h6,10-11H,7-8H2,1-5H3 |
InChI-Schlüssel |
HKVDRKISWRYMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1(C)C)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















